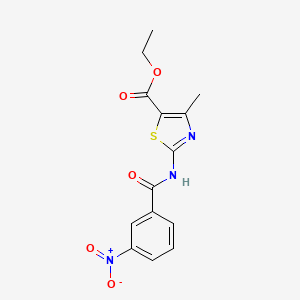

ETHYL 4-METHYL-2-(3-NITROBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE

Description

ETHYL 4-METHYL-2-(3-NITROBENZAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a thiazole-based heterocyclic compound characterized by:

- A 1,3-thiazole core substituted at positions 2, 4, and 4.

- 4-Methyl group at position 2.

- 3-Nitrobenzamido group (-NH-C(=O)-C₆H₄-3-NO₂) at position 2.

- Ethyl carboxylate (-COOEt) at position 5.

Properties

IUPAC Name |

ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S/c1-3-22-13(19)11-8(2)15-14(23-11)16-12(18)9-5-4-6-10(7-9)17(20)21/h4-7H,3H2,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQROQMBUYKXHMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methyl-2-(3-nitrobenzamido)-1,3-thiazole-5-carboxylate typically involves the condensation of thiourea and ethyl-2-chloroacetoacetate. The reaction proceeds under mild conditions, often in the presence of a base such as sodium ethoxide, to yield the desired thiazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

Reduction: The thiazole ring can participate in various reduction reactions, leading to the formation of different derivatives.

Substitution: The carboxylate group can be substituted with various nucleophiles to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products:

Amino derivatives: from reduction of the nitro group.

Various esters and amides: from substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.

Medicine: Ethyl 4-methyl-2-(3-nitrobenzamido)-1,3-thiazole-5-carboxylate has shown promise in preliminary studies as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for further drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(3-nitrobenzamido)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that disrupt cellular processes. Additionally, the thiazole ring can interact with enzymes, inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- The 3-nitrobenzamido group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic character compared to analogs with phenyl () or trifluoroacetyl () groups .

- Trifluoromethyl groups () improve lipophilicity and metabolic stability, making such analogs candidates for drug design .

Physical Properties :

- Melting points are sparsely reported, but the analog in shows a sharp melting range (87–89°C), suggesting crystalline purity .

Biological Implications: Piperazine-containing analogs () are often explored for central nervous system (CNS) targeting due to improved solubility and blood-brain barrier penetration .

Biological Activity

Ethyl 4-methyl-2-(3-nitrobenzamido)-1,3-thiazole-5-carboxylate (CAS No. 313262-15-6) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and is substituted with a nitro group and an ethyl ester. The molecular formula is .

The synthesis of this compound typically involves the reaction of 3-nitrobenzoic acid derivatives with thiazole precursors. A common method includes the use of thioacetamide in the presence of various reagents to facilitate cyclization and subsequent modifications to yield the final product. Detailed synthetic routes can be found in patent literature .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown that this compound can inhibit the growth of certain bacterial strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has been studied for its anti-inflammatory effects. Experimental models have demonstrated that it can reduce inflammation markers in animal models of arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Activity

In a study involving rats with induced arthritis, administration of this compound resulted in a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines compared to control groups. This suggests a potential therapeutic application in treating inflammatory conditions .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or modulate immune responses through inhibition of specific enzymes involved in inflammatory pathways.

Q & A

Q. Example Protocol Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 3-Nitrobenzoyl chloride, THF, 0°C to RT, 12h | Acylation |

| 2 | Triethylamine (base), reflux 5h | Neutralization |

| 3 | Ethanol recrystallization | Purification |

Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side products like over-acylation.

How can X-ray crystallography resolve the molecular structure and confirm stereoelectronic properties?

Advanced

X-ray crystallography is critical for unambiguous structural elucidation:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.

- Structure Solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD for phase determination .

- Refinement : Iterative refinement with SHELXL , incorporating anisotropic displacement parameters and hydrogen bonding constraints .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess positional disorder or rotational flexibility (e.g., nitro group orientation) .

Validation : Cross-validate using PLATON or checkCIF to flag outliers in bond lengths/angles .

How do hydrogen-bonding patterns influence the crystal packing of this compound?

Advanced

Hydrogen bonding governs supramolecular assembly. Apply graph-set analysis (as per Etter’s rules) to classify motifs:

Q. Example Analysis :

| Donor–Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| N–H···O (NO₂) | 2.85 | 165 | C(4) |

| C–H···O (ester) | 3.12 | 145 | R²₂(8) |

Implications : Packing efficiency and solubility can be predicted from these motifs .

What strategies address discrepancies between computational and experimental spectroscopic data?

Q. Advanced

NMR Analysis : Compare experimental H/C NMR shifts with DFT-calculated (B3LYP/6-311+G(d,p)) values. Adjust solvent models (e.g., PCM for DMSO) to improve correlation.

IR Validation : Assign carbonyl stretches (1700–1750 cm⁻¹) using vibrational frequency calculations. Discrepancies >10 cm⁻¹ suggest conformational differences (e.g., rotameric states).

Crystallographic Benchmarking : Use X-ray-derived geometries as input for simulations to reduce systematic errors.

Case Study : A nitro group’s torsion angle in the crystal may differ from gas-phase DFT optimizations, altering electronic spectra.

How is structural validation performed post-crystallographic refinement?

Basic

Post-refinement checks ensure data integrity:

Geometric Accuracy : Validate bond lengths/angles against Cambridge Structural Database (CSD) averages.

Thermal Motion : Anisotropic displacement parameters (ADPs) should align with chemical environment (e.g., rigid thiazole vs. flexible ester).

H-Bond Consistency : Verify donor-acceptor distances match literature norms (e.g., 2.8–3.2 Å for N–H···O) .

Tools : checkCIF reports ADPs > 0.05 Ų or R-factor gaps > 5% as red flags .

What are the challenges in optimizing reaction yields for nitro-substituted thiazoles?

Basic

Key challenges include:

- Nitro Group Reactivity : Competing nitration or reduction side reactions. Use mild conditions (low temperature, inert atmosphere).

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility but may hinder crystallization. Switch to ethanol/water mixtures during workup.

- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate acylation but may complex with the nitro group.

Q. Yield Optimization Table :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–25°C |

| Reaction Time | 12–24h |

| Solvent | THF/DCM (1:1) |

Reference : Analogous protocols for trifluoromethyl-thiazole synthesis achieved 75–85% yields under similar conditions .

How can computational docking predict biological interactions of this compound?

Q. Advanced

Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., kinase ATP sites).

Docking Workflow :

- Prepare ligand: Optimize geometry at DFT level, assign partial charges (RESP).

- Grid Generation: Define active site (e.g., COX-2) using Glide or AutoDock.

- Scoring: Rank poses via MM-GBSA binding energy.

Validation : Compare docking results with SPR or ITC data if available.

Note : The nitro group’s electron-withdrawing effect may enhance π-stacking with aromatic residues (e.g., Tyr385 in COX-2).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.